molecular formula C6H6F2N2S B6229558 4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine CAS No. 2301258-86-4

4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine

Cat. No. B6229558
CAS RN: 2301258-86-4
M. Wt: 176.2
InChI Key:
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Description

4-(2,2-Difluorocyclopropyl)-1,3-thiazol-2-amine, also known as DFCPTA, is an important organic compound that has been studied extensively in recent years. It is a derivative of the thiazole ring system and is a versatile molecule that has been used in a variety of applications, including synthesis, scientific research, and even drug development.

Scientific Research Applications

4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of fluorinated substituents on the reactivity of thiazole rings. Additionally, it has been used in the synthesis of new compounds, such as the antifungal agent ketoconazole, and in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine is not yet fully understood. However, it is believed that the presence of the difluorocyclopropyl group increases the reactivity of the thiazole ring system, allowing for the formation of new compounds and reactions. Additionally, the presence of the difluorocyclopropyl group may also affect the metabolism of the compound, leading to different effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet known. However, due to its structure, it is believed to have some effects on the body’s metabolism. Additionally, due to its structure, it may also have some effects on the body’s immune system.

Advantages and Limitations for Lab Experiments

4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Additionally, it is a versatile molecule that can be used in a variety of applications. However, due to its relatively high reactivity, it can be difficult to work with in some experiments. Additionally, its effects on the body are still not fully understood, making it difficult to predict the outcome of experiments.

Future Directions

There are several potential future directions for 4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine. One potential direction is to further explore its effects on the body’s metabolism and immune system. Additionally, further research could be done on its reactivity and potential for use in drug development. Additionally, further research could be done on its potential for use in the synthesis of new compounds. Finally, further research could be done on its potential for use in the synthesis of new drugs.

Synthesis Methods

4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine can be synthesized in a variety of ways, but the most common method is through a three-step reaction sequence. The first step involves the reaction of a difluorocyclopropyl bromide with an aqueous solution of sodium thiocyanate. This reaction forms a thiocyanate-difluorocyclopropyl intermediate, which is then reacted with a secondary amine to form the desired product. This reaction sequence is often used due to its high yields and mild conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine involves the reaction of 2,2-difluorocyclopropylamine with 2-bromo-1,3-thiazole followed by reduction of the resulting intermediate.", "Starting Materials": [ "2,2-difluorocyclopropanamine", "2-bromo-1,3-thiazole", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 2,2-difluorocyclopropanamine is reacted with 2-bromo-1,3-thiazole in ethanol and water in the presence of sodium hydroxide to yield the intermediate 4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-ylamine.", "Step 2: The intermediate is then reduced using sodium borohydride in ethanol and water in the presence of hydrochloric acid to yield the final product, 4-(2,2-difluorocyclopropyl)-1,3-thiazol-2-amine." ] }

CAS RN

2301258-86-4

Molecular Formula

C6H6F2N2S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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